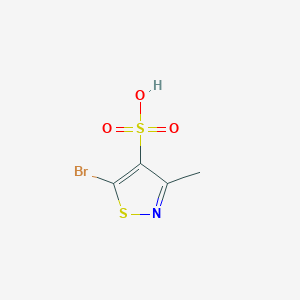

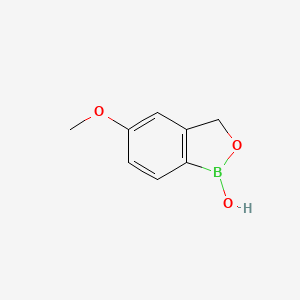

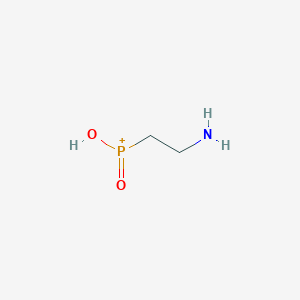

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-

カタログ番号 B1340029

CAS番号:

174671-92-2

分子量: 163.97 g/mol

InChIキー: XBCBZHBKJDEYCI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- (2,1-Bzox) is a five-membered heterocyclic compound that has a wide range of applications in the fields of science and medicine. It is a versatile compound that can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals.

科学的研究の応用

- Summary : Benzoxaboroles have been applied as antifungal agents . A specific compound, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), has shown antifungal activity .

- Method : AN2690 inhibits fungal protein synthesis by targeting leucyl tRNA synthetase (LeuRS) .

- Results : AN2690 is under Phase III clinical trials for the treatment of topical onychomycosis .

Antifungal Application

Antibacterial Application

Antiviral Application

Anti-parasite Application

Anti-inflammatory Application

- Antimalarial Application

- Summary : Benzoxaboroles have been applied as antimalarial agents . A specific compound, 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles, has shown potent antimalarial activity .

- Method : The compound was discovered through a structure-activity relationship (SAR) investigation .

- Results : The compound demonstrated excellent in vivo efficacy against Plasmodium falciparum with IC50s = 0.2-22 nM .

特性

IUPAC Name |

1-hydroxy-5-methoxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCBZHBKJDEYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474361 | |

| Record name | 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |

CAS RN |

174671-92-2 | |

| Record name | 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

This compound was made from 18g in the same manner as compound 19b: mp 102-104° C.; 1H NMR (300 MHz, DMSO-d6) δ (ppm) 3.77 (s,3H), 4.91 (s, 2H), 6.88 (d, J=8.1 Hz, 1H), 6.94 (s, 1H), 7.60 (d, J=8.1 Hz, 1H), 8.95 (s, 1H); ESI-MS m/z 163 (M−H)−; HPLC purity 100%; Anal (C8HgBO3) C, H.

[Compound]

Name

C8HgBO3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve 1-bromo-2-(1-ethoxy-ethoxymethyl)-4-methoxy-benzene (3.0 g, 10.3 mmol)in THF (100 mL) and cool to −78° C. Add 2.5M butyllithium in hexanes (4.6 mL, 11.4 mmol), dropwise and stir for 15 min. Add trimethylborate (2.1 g, 20.6 mmol) to the reaction mixture and warm to room temperature. Add 1N HCl (100 mL) and stir at room temperature for 2 hours. Extract three times with methylene chloride, dry the combined organic layers with sodium sulfate, filter and concentrate in vacuo to yield a crude product. Triturate with methylene chloride/hexanes to yield 680 mg (40%) of the title compound. 1H NMR (CDCl3) δ 7.65 (d, J=8.2 Hz, 1H), 6.93 (dd, J=8.2, 2.1 Hz, 1H), 6.85 (d, J=1.4 Hz, 1H), 5.06 (s, 2H), 3.86 (s, 3H).

Quantity

3 g

Type

reactant

Reaction Step One

[Compound]

Name

hexanes

Quantity

4.6 mL

Type

reactant

Reaction Step Two

Name

Yield

40%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)

![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)